molecular formula C₁₆H₁₇N₃O₆ B1145345 N-[(1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic Acid CAS No. 1212087-50-7

N-[(1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic Acid

Cat. No.: B1145345
CAS No.: 1212087-50-7
M. Wt: 347.32
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Description

N-[(1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic Acid is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is a derivative of naphthyridine, a class of compounds known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic Acid typically involves multiple steps, starting with the formation of the naphthyridine core. The initial step often includes the condensation of appropriate precursors, such as ethyl acetoacetate and 1,8-naphthyridine-3-carboxylic acid, under acidic conditions

Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted naphthyridines or derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activities, such as antibacterial or antifungal properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials or chemical processes.

Comparison with Similar Compounds

  • Nalidixic Acid: A well-known antibacterial agent with a similar naphthyridine core.

  • Ciprofloxacin: Another quinolone antibiotic with a slightly different structure.

Uniqueness: N-[(1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic Acid is unique due to its specific structural features, such as the presence of the D-aspartic acid moiety, which may confer distinct biological activities compared to other naphthyridine derivatives.

This comprehensive overview highlights the importance of this compound in scientific research and its potential applications across various fields. Further studies are needed to fully understand its properties and therapeutic potential.

Properties

CAS No.

1212087-50-7

Molecular Formula

C₁₆H₁₇N₃O₆

Molecular Weight

347.32

Origin of Product

United States

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